Piperidine, 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl- is a complex organic compound that features a piperidine ring substituted with a cyclopropyl-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives may be used as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., halogenated compounds). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
Piperidine, 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Piperidine, 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and pyrazole-containing molecules, such as:
- Piperidine, 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-ethyl-
- Piperidine, 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-phenyl-
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
What sets Piperidine, 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl- apart is its unique combination of the piperidine and pyrazole rings, along with the cyclopropyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H19N3O/c1-9-3-2-6-16(8-9)13(17)12-7-11(14-15-12)10-4-5-10/h7,9-10H,2-6,8H2,1H3,(H,14,15) |
InChI Key |
APKHOEQJTNPBQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NNC(=C2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.